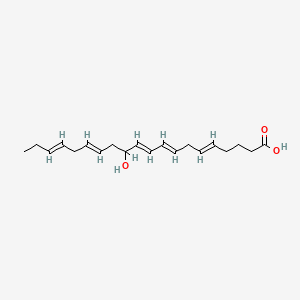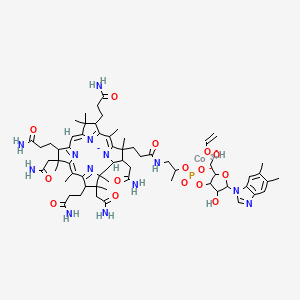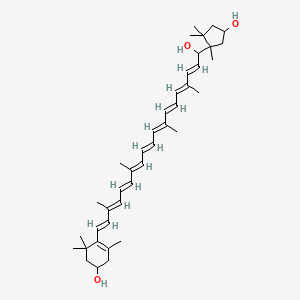
Capsanthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta,kappa-Carotene-3,3’,6’-triol: is a naturally occurring carotenoid with the molecular formula C40H58O3. Carotenoids are pigments found in plants and some other photosynthetic organisms, and they play a crucial role in the photosynthetic process. This compound is characterized by its vivid color and its structure, which includes three hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta,kappa-Carotene-3,3’,6’-triol typically involves the oxidation of beta-carotene. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the triol. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods: Industrial production of beta,kappa-Carotene-3,3’,6’-triol may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce carotenoids. These microorganisms are cultured in large bioreactors, and the carotenoids are extracted and purified through a series of chemical processes.
化学反应分析
Types of Reactions:
Oxidation: beta,kappa-Carotene-3,3’,6’-triol can undergo further oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form less oxidized carotenoids.
Substitution: The hydroxyl groups in beta,kappa-Carotene-3,3’,6’-triol can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, ozone, and other strong oxidizers.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Various oxidized carotenoids.
Reduction Products: Less oxidized carotenoids.
Substitution Products: Esters and ethers of beta,kappa-Carotene-3,3’,6’-triol.
科学研究应用
Chemistry: beta,kappa-Carotene-3,3’,6’-triol is used as a model compound in studies of carotenoid chemistry, including investigations into the mechanisms of carotenoid oxidation and reduction.
Biology: In biological research, beta,kappa-Carotene-3,3’,6’-triol is studied for its role in photosynthesis and its antioxidant properties. It is also used in studies of carotenoid metabolism in various organisms.
Medicine: The compound is investigated for its potential health benefits, including its antioxidant activity and its role in preventing oxidative stress-related diseases.
Industry: beta,kappa-Carotene-3,3’,6’-triol is used as a natural colorant in the food and cosmetic industries. Its vivid color and antioxidant properties make it a valuable additive in various products.
作用机制
beta,kappa-Carotene-3,3’,6’-triol exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as lipid membranes and proteins, stabilizing them and preventing oxidative degradation.
相似化合物的比较
beta-Carotene: A precursor to beta,kappa-Carotene-3,3’,6’-triol, lacking the hydroxyl groups.
Astaxanthin: Another carotenoid with similar antioxidant properties but a different structure.
Lutein: A carotenoid with hydroxyl groups at different positions.
Uniqueness: beta,kappa-Carotene-3,3’,6’-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
33981-79-2 |
|---|---|
分子式 |
C40H58O3 |
分子量 |
586.9 g/mol |
IUPAC 名称 |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-19-hydroxy-19-(4-hydroxy-1,2,2-trimethylcyclopentyl)-3,7,12,16-tetramethylnonadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H58O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,37,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
InChI 键 |
SLVPCYNKKSBCNL-DKLMTRRASA-N |
手性 SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(C2(CC(CC2(C)C)O)C)O)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C |
规范 SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C |
同义词 |
capsanthol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



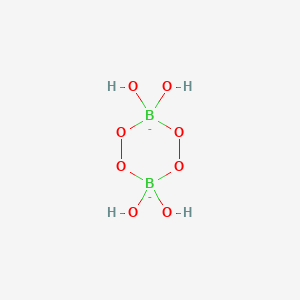
![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)
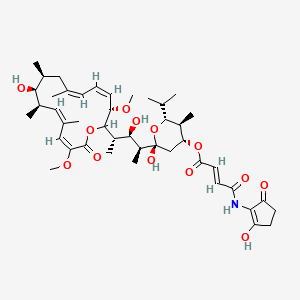
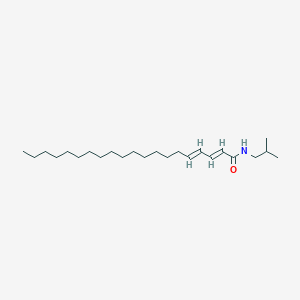
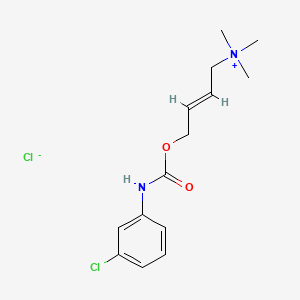
![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)
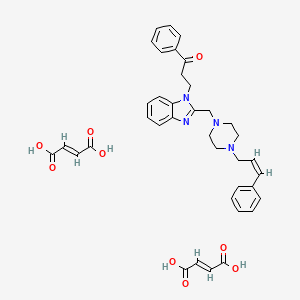
![N-[(E)-11-[(24Z)-12,16-Dihydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1237323.png)

